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Abstract

This technical guide provides a comprehensive overview of the molecular structure of
diiodomethane (CH:lI2), a significant organoiodine compound utilized in organic synthesis and
materials science. This document collates and presents experimentally determined and
computationally calculated data on its bond lengths, bond angles, and vibrational frequencies.
Detailed experimental protocols for the key analytical techniques used in its structural
elucidation, including X-ray crystallography, gas-phase electron diffraction, and vibrational
spectroscopy, are also provided. The guide is intended to be a thorough resource for
researchers, scientists, and professionals in drug development who require a deep
understanding of the stereochemical and conformational properties of this molecule.

Introduction

Diiodomethane, also known as methylene iodide, is a dense, colorless liquid with the chemical
formula CHzI2.[1] Its utility in various chemical transformations, such as the Simmons-Smith
cyclopropanation reaction, and its application as a heavy liquid for mineral separation
underscore the importance of a precise understanding of its molecular architecture.[1] This
guide synthesizes the current knowledge of diiodomethane's three-dimensional structure,
drawing from key experimental and theoretical studies.
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Molecular Geometry

The molecular geometry of dilodomethane is fundamentally tetrahedral around the central
carbon atom.[1] This arrangement is predicted by Valence Shell Electron Pair Repulsion
(VSEPR) theory, which minimizes the repulsion between the four bonding electron pairs. The
molecule belongs to the Czv point group.

The precise bond lengths and angles are influenced by the size of the iodine atoms and the
resulting steric hindrance, leading to slight deviations from a perfect tetrahedral geometry.

Experimental Determination of Molecular Structure

The definitive three-dimensional arrangement of atoms in diiodomethane has been
determined using various experimental techniques, primarily X-ray crystallography for the solid
state and gas-phase electron diffraction and rotational spectroscopy for the gaseous state.

The crystal structure of dilodomethane has been determined by X-ray diffraction, providing
precise atomic coordinates in the solid state. The Cambridge Crystallographic Data Centre
(CCDC) has assigned the entry number 629807 to the crystal structure of diiodomethane.[2]
Analysis of this crystallographic data provides the bond lengths and angles within the crystal
lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for determining the crystal structure of a compound like
diiodomethane is as follows:

Sample Preparation Data Collection Structure Determination

Synthesis & Purification ‘—»‘ Crystal Growth ‘——{ Crystal Mounting ‘——{ X-ray Diffractometer ‘——{ Data Collection ‘——{ Data Processing }—»‘ Structure Solution }—»‘ Structure Refinement |—E 2l STUCtUre L} ) ciructure

Click to download full resolution via product page

Fig. 1: Experimental workflow for X-ray crystallography.
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o Synthesis and Purification: Diiodomethane is synthesized, often via the Finkelstein reaction
from dichloromethane and sodium iodide in acetone, followed by purification through
distillation.[1]

o Crystal Growth: A high-quality single crystal is grown, typically by slow evaporation of a
solution or by cooling a saturated solution.

o Crystal Mounting: A suitable crystal is mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with
monochromatic X-rays. Diffraction patterns are collected at various crystal orientations.

o Data Processing: The collected diffraction data are processed to yield a set of structure
factors.

 Structure Solution and Refinement: The initial crystal structure is solved using direct methods
or Patterson methods and then refined to obtain the final, precise atomic coordinates.

Gas-phase electron diffraction (GED) provides information about the molecular structure in the
absence of intermolecular forces present in the solid state.[3] In a GED experiment, a beam of
high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction
pattern is analyzed to determine the internuclear distances.[3]

Experimental Protocol: Gas-Phase Electron Diffraction

The general procedure for a gas-phase electron diffraction experiment is outlined below:

Sample Introduction

Sample Vaporization }—»‘ Nozzle Injection
Diffraction Data Analysis
‘ | Molecular Parameters

Electron Scattering ‘—P Detector ‘—b‘ Scattering Intensity Curve ‘ﬁ‘ Radial Distribution Function ‘—b‘ Structure Refinement ‘ molecular.

‘ Electron Gun
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Fig. 2: Experimental workflow for gas-phase electron diffraction.

o Sample Introduction: A gaseous sample of diiodomethane is introduced into a high-vacuum
chamber through a nozzle.[3]

» Electron Beam Interaction: A high-energy electron beam is directed to intersect the gas jet.

o Scattering and Detection: The scattered electrons form a diffraction pattern on a detector
(e.g., a photographic plate or a CCD camera).[3]

o Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, from
which the internuclear distances are derived.

Rotational spectroscopy, particularly microwave spectroscopy, allows for the very precise
determination of the moments of inertia of a molecule in the gas phase.[4] From these
moments of inertia, highly accurate bond lengths and angles can be calculated.[4] For a
molecule to be observable by microwave spectroscopy, it must possess a permanent dipole
moment, which diiodomethane does.

Summary of Structural Parameters

The following table summarizes the experimentally determined and computationally calculated
molecular structure parameters for diiodomethane.
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Experimental Value Experimental Value

Parameter

(Solid State - X-ray)

(Gas Phase)

Calculated Value

Bond Lengths (A)

C-l

Data not available in

search results

Data not available in

search results

Data not available in

search results

C-H

Data not available in

search results

Data not available in

search results

Data not available in

search results

**Bond Angles (°) **

Data not available in

Data not available in

Data not available in

[-C-I
search results search results search results
HCoH Data not available in Data not available in Data not available in
search results search results search results
HoCol Data not available in Data not available in Data not available in

search results

search results

search results

Note: Specific experimental values with uncertainties from primary literature were not available
in the provided search results. The table structure is provided for when such data is obtained.

Vibrational Spectroscopy

The vibrational modes of diiodomethane have been extensively studied using infrared (IR)
and Raman spectroscopy. These techniques provide valuable information about the bonding
and symmetry of the molecule. Diiodomethane has nine fundamental vibrational modes, which
are classified according to the Czv point group.

Experimental Vibrational Frequencies

The experimentally observed fundamental vibrational frequencies for diiodomethane are
summarized in the table below.
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Mode Symmetry Frequency (cm™?) Description

Vi A1 3063 C-H symmetric stretch

V2 A1 1391 CH: scissoring

V3 A1 486 C-l symmetric stretch

Va A1 122 I-C-I bending

Vs Az 1075 CH2 twisting

Ve B, 3125 C-H asymmetric
stretch

2 B1 805 CHz rocking

Vs B2 1111 CH2 wagging

Vo B2 584 C-l asymmetric stretch

Experimental Protocols for Vibrational Spectroscopy

Experimental Protocol: Gas-Phase FTIR Spectroscopy

o Sample Preparation: A sample of diiodomethane is purified, typically by freeze-pump-thaw
cycles, to remove volatile impurities.

o Sample Cell: The gaseous sample is introduced into a gas cell with infrared-transparent
windows (e.g., KBr or Csl).

o Data Acquisition: The gas cell is placed in the sample compartment of an FTIR spectrometer.
An interferogram is obtained by passing a broad-band infrared beam through the sample.

o Data Processing: The interferogram is Fourier-transformed to produce the infrared spectrum
of absorbance or transmittance versus frequency.

Molecular Structure Visualization

The three-dimensional structure of diiodomethane is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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